molecular formula C17H15Cl2N3O4 B2897849 4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid CAS No. 478246-62-7

4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid

Cat. No.: B2897849
CAS No.: 478246-62-7
M. Wt: 396.22
InChI Key: JDDUDCWEOXQHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid is a complex organic compound with the molecular formula C17H15Cl2N3O4. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a nitrobenzenecarboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid involves its interaction with specific molecular targets. The piperazine ring and the nitrobenzenecarboxylic acid moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid
  • 4-[4-(2,3-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid
  • 4-[4-(3,4-Dichlorophenyl)piperazino]-2-nitrobenzenecarboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O4/c18-13-3-2-12(10-14(13)19)20-5-7-21(8-6-20)15-4-1-11(17(23)24)9-16(15)22(25)26/h1-4,9-10H,5-8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDUDCWEOXQHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.